(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride
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Overview
Description
(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride involves multiple steps, including the formation of the core naphthacene structure followed by functional group modifications. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, often involving continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or amination can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can yield ketones, while substitution reactions can introduce new amine or halogen groups .
Scientific Research Applications
(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic due to its ability to inhibit bacterial protein synthesis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis. This prevents the bacteria from producing essential proteins, leading to their death. The compound targets the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another antibiotic that inhibits bacterial protein synthesis but lacks the fluorine and dimethylamino groups.
Doxycycline: Similar in structure but with different functional groups that affect its pharmacokinetics.
Minocycline: Contains additional dimethylamino groups, enhancing its activity against resistant bacterial strains.
Uniqueness
(4S,4aS,5aR,12aS)-9-Amino-4-(dimethylamino)-7-fluoro-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide dihydrochloride is unique due to its specific functional groups, which enhance its binding affinity and specificity to bacterial ribosomes, making it a potent antibiotic .
Properties
Molecular Formula |
C21H24Cl2FN3O7 |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H22FN3O7.2ClH/c1-25(2)14-8-4-6-3-7-9(22)5-10(23)15(26)12(7)16(27)11(6)18(29)21(8,32)19(30)13(17(14)28)20(24)31;;/h5-6,8,14,26-27,30,32H,3-4,23H2,1-2H3,(H2,24,31);2*1H/t6-,8-,14-,21-;;/m0../s1 |
InChI Key |
CYOHBXSMXLZPAU-FBIJAGDXSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F.Cl.Cl |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F.Cl.Cl |
Origin of Product |
United States |
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